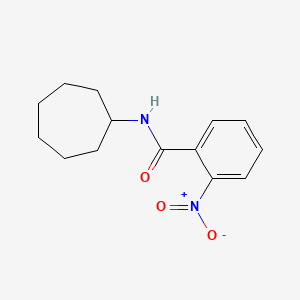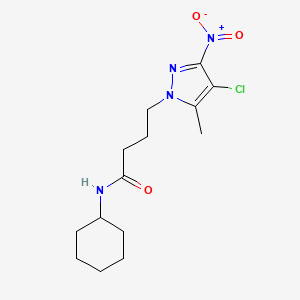![molecular formula C12H16N2O3 B5648439 2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]isonicotinic acid](/img/structure/B5648439.png)
2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including functional group transformations and chiral center formation. For compounds like "2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]isonicotinic acid," methodologies such as condensation reactions, chiral synthesis techniques, and protective group strategies are typically employed. A relevant synthesis pathway is the creation of Schiff base compounds through condensation reactions involving isonicotinic acid hydrazide and various aldehydes, which serve as foundational steps in constructing complex molecules with precise stereochemistry (Yang, 2007).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of compounds. The molecular structure is critical for understanding the compound's reactivity, interaction with biological molecules, and overall physical and chemical properties. Studies on similar compounds have revealed intricate details about their crystal packing, hydrogen bonding, and stereochemistry, which are crucial for predicting the behavior of "2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]isonicotinic acid" in various environments (Ma et al., 2009).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. For example, Schiff base compounds exhibit specific reactivity patterns, including nucleophilic addition reactions, that could be extrapolated to understand the chemical reactions "2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]isonicotinic acid" might undergo. The presence of isonicotinic acid moieties suggests potential for forming coordination complexes with metals, which could be relevant for catalysis or material science applications (Yuan & Liu, 2005).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal form are essential for the practical handling and application of chemical compounds. Polymorphism, for example, can significantly affect a compound's solubility and stability. Studies on related compounds provide a framework for understanding how structural variations influence these properties (Long et al., 2015).
Chemical Properties Analysis
The chemical properties of "2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]isonicotinic acid," such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are pivotal for its application in synthesis and potential biological activity. The presence of functional groups like hydroxy and carboxylic acid suggests specific reactivity patterns, such as esterification, amidation, and complexation reactions, that could be anticipated based on the literature on related compounds (Hodgson, Hachisu, & Andrews, 2005).
特性
IUPAC Name |
2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-14(7-12(8,2)17)10-5-9(11(15)16)3-4-13-10/h3-5,8,17H,6-7H2,1-2H3,(H,15,16)/t8-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGAQPBZKWXFHR-PELKAZGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidin-1-yl]pyridine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-N-(2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5648357.png)

![3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol](/img/structure/B5648373.png)
![2-cyclopentyl-9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648379.png)


![N-[2-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5648402.png)

![2-ethyl-8-{[1-(methoxyacetyl)-4-methylpiperazin-2-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648413.png)
![N-{1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5648416.png)
![(1S*,5R*)-3-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5648422.png)
![1-(1,3-benzodioxol-5-yl)-3-(2-methoxyethyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5648424.png)
![(4S)-N-ethyl-1-(phenylacetyl)-4-[(1H-pyrrol-2-ylcarbonyl)amino]-L-prolinamide](/img/structure/B5648426.png)
